N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazol core substituted with methoxy groups at positions 4 and 5. The structure includes a 3-phenylpropanamide chain linked to a morpholinoethyl group, which enhances solubility and modulates pharmacokinetic properties. The hydrochloride salt form improves stability and bioavailability.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S.ClH/c1-29-19-9-10-20(30-2)23-22(19)25-24(32-23)27(13-12-26-14-16-31-17-15-26)21(28)11-8-18-6-4-3-5-7-18;/h3-7,9-10H,8,11-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFFZOGFMWPKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its structural features, synthesis, and empirical findings from various studies.
Structural Features
The compound is characterized by several key structural components:
- Thiazole Ring : Known for its role in various biological activities, the thiazole ring contributes to the compound's electronic properties.
- Morpholino Group : Enhances solubility and bioavailability, making the compound more effective in biological systems.
- 3-Phenylpropanamide Backbone : This structure is commonly associated with various pharmacological activities.
Table 1: Structural Features and Biological Activities
| Component | Description | Potential Biological Activity |
|---|---|---|
| Thiazole | Heterocyclic ring | Anticancer, antimicrobial |
| Morpholino | Solubility enhancer | Improved bioavailability |
| Phenylpropane | Amide structure | Diverse pharmacological effects |
Anticancer Properties
Research indicates that compounds with thiazole and phenyl moieties exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been shown to induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) through mechanisms involving caspase activation and DNA damage.
Case Study: Cytotoxicity Tests
In a study assessing the cytotoxic effects of related compounds, it was found that:
- Caspase 3/7 Activity : Increased levels were observed in treated A549 cells, indicating enhanced apoptotic activity.
- DNA Damage Assessment : The use of an EpiQuick in situ DNA damage assay confirmed significant DNA damage in treated cells compared to controls.
Antimicrobial Activity
The presence of the thiazole ring is also linked to antimicrobial properties. Compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains. This suggests that this compound may possess similar antimicrobial characteristics.
While the exact mechanism of action for this specific compound remains to be fully elucidated, it is hypothesized that the thiazole moiety interacts with biological targets such as proteins involved in cell proliferation and survival pathways. The morpholino group may facilitate cellular uptake, enhancing overall efficacy.
Table 2: Summary of Biological Activities
| Activity Type | Cell Line/Model | Observations |
|---|---|---|
| Anticancer | A549 | Induction of apoptosis via caspase activation |
| WM115 | Significant DNA damage observed | |
| Antimicrobial | Various bacterial strains | Potential effectiveness noted |
Synthesis and Characterization
The synthesis of this compound can involve several steps:
- Formation of Thiazole Derivative : Using appropriate precursors to create the thiazole ring.
- Amidation Reaction : Coupling the thiazole derivative with morpholinoethyl and phenylpropanamide components.
- Purification : Employing techniques such as recrystallization or chromatography to achieve purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its benzo[d]thiazol scaffold, which differentiates it from other heterocyclic analogs. Below is a comparative analysis with structurally related compounds from the literature:
Spectroscopic Comparison
- IR Spectroscopy :
- 1H-NMR :
- Target Compound : Aromatic protons (δ 6.5–8.0 ppm for benzo[d]thiazol and phenyl), morpholine protons (δ 3.5–4.0 ppm), and methoxy groups (δ ~3.8 ppm).
- Phthalide-Triazole () : Distinct NH-triazole signal at δ 13.0 ppm, absent in the target compound due to differing hydrogen-bonding environments .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound's activity is attributed to its benzothiazole core, methoxy (-OCH₃) groups at positions 4 and 7, a morpholinoethyl side chain, and a phenylpropanamide backbone. These groups enhance lipophilicity, enabling membrane penetration, and the morpholine moiety facilitates hydrogen bonding with biological targets. Structural analysis via NMR and X-ray crystallography confirms these interactions .
Q. What synthetic methodologies are used to prepare this compound?
Synthesis involves:
- Step 1: Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions.
- Step 2: Alkylation of the benzothiazole nitrogen with 2-morpholinoethyl chloride.
- Step 3: Coupling with 3-phenylpropanoyl chloride under Schotten-Baumann conditions. Final purification employs column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC: Purity assessment (>98% required for biological assays).
- NMR (¹H/¹³C): Confirms substitution patterns and stereochemistry.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 478.0).
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Temperature Control: Maintain 0–5°C during acylation to minimize side reactions.
- Catalyst Use: Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Solvent Selection: Use anhydrous DMF for moisture-sensitive steps to improve reproducibility. Yield improvements (from ~45% to 72%) are achievable via Design of Experiments (DoE) .
Q. How should contradictory biological activity data be resolved?
Example: Discrepancies in IC₅₀ values across kinase assays may arise from:
- Assay Conditions: Variations in ATP concentrations (1 mM vs. 10 μM).
- Protein Conformations: Use molecular dynamics simulations to compare binding to active vs. inactive kinase states. Validate via orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational strategies predict target interactions?
- Docking Studies (AutoDock Vina): Screen against kinase libraries (e.g., PDB entries 3POZ, 6G6V).
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns.
- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. nitro groups) on activity .
Q. How does the compound’s stability under physiological conditions affect experimental design?
- pH Stability: Degrades rapidly at pH < 3 (stomach acid) but stable at pH 7.4 (blood). Use enteric coatings for oral administration studies.
- Light Sensitivity: Store in amber vials to prevent photodegradation of the benzothiazole moiety.
- Metabolite Analysis: LC-MS/MS identifies primary metabolites (e.g., morpholine ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
